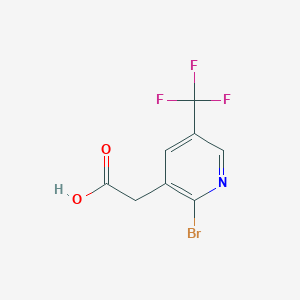

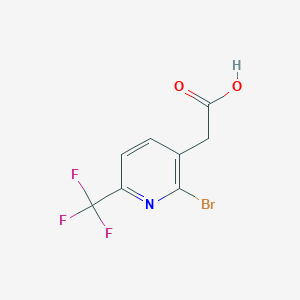

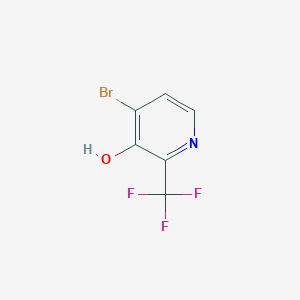

4-溴-2-羟基-6-(三氟甲基)吡啶

描述

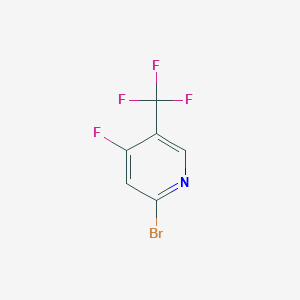

4-Bromo-2-hydroxy-6-(trifluoromethyl)pyridine is a type of trifluoromethylpyridine (TFMP) derivative . TFMP derivatives are commonly used in the agrochemical and pharmaceutical industries . They are primarily used to protect crops from pests . More than 20 new TFMP-containing agrochemicals have been introduced to the market . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .

Synthesis Analysis

The synthesis of TFMP derivatives has been a significant research topic due to their wide applications in various fields . Among TFMP derivatives, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF) is in high demand as a chemical intermediate for the synthesis of several crop-protection products .Molecular Structure Analysis

The biological activities of TFMP derivatives are thought to be due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . The fluorine atom has the largest electronegativity (3.98) and a small van der Waals radius (1.47 Å), which is only slightly larger than that of hydrogen (1.20 Å) .Chemical Reactions Analysis

The major use of TFMP derivatives is in the protection of crops from pests . Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market . Since then, more than 20 new TFMP-containing agrochemicals have been introduced .Physical And Chemical Properties Analysis

The physical and chemical properties of TFMP derivatives are largely influenced by the unique physicochemical properties of the fluorine atom . The fluorine atom has the largest electronegativity (3.98) and a small van der Waals radius (1.47 Å), which is only slightly larger than that of hydrogen (1.20 Å) .科学研究应用

光谱和理论研究

类似的溴三氟甲基吡啶衍生物的主要应用之一是在光谱和理论研究中,这些研究作为了解其化学行为和潜在用途的基础。例如,使用傅里叶变换红外 (FT-IR) 和核磁共振 (NMR) 光谱进行光谱表征,以及密度泛函理论 (DFT) 研究,提供了对这些化合物的分子结构、振动频率和电子性质的见解。此类研究对于识别它们的非线性光学 (NLO) 性质以及探索它们与 DNA 等生物分子的相互作用至关重要,这为材料科学和生物化学领域开辟了可能性 (Vural & Kara, 2017)。

合成和功能化

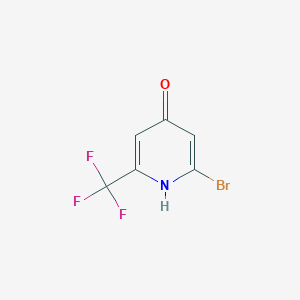

溴和三氟甲基取代的吡啶的区域选择性功能化和金属化对于合成各种羧酸和其他衍生物非常重要。这种化学操作对于开发药物、农用化学品和有机材料至关重要。策略性去质子化和随后的羧化步骤能够在吡啶环上的特定位置引入官能团,增强分子的反应性和在进一步化学转化中的效用 (Cottet 等人,2004)。

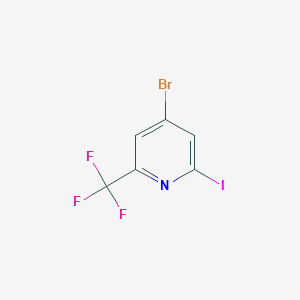

抗菌和抗真菌应用

溴三氟甲基吡啶的衍生物因其抗菌和抗真菌活性而受到探索。新型化合物的合成,例如双(三氟甲基)苯基-三唑-吡啶杂化物,证明了这些分子在开发新治疗剂中的潜力。此类化合物对细菌和真菌菌株表现出显着的体外活性,展示了它们在解决抗生素耐药性和开发新的抗菌策略中的应用 (Jha & Ramarao, 2017)。

缓蚀

另一个至关重要的应用领域是缓蚀,其中溴三氟甲基吡啶衍生物已显示出在酸性环境中保护金属免受腐蚀的有效性。通过电化学和分子动力学研究,这些化合物表现出对金属表面的强吸附性,形成保护层,显着降低腐蚀速率。此应用在金属保存至关重要的行业中尤为重要,包括在石油和天然气开采和加工中 (Saady 等人,2020)。

安全和危害

As with any chemical compound, safety precautions should be taken when handling 4-Bromo-2-hydroxy-6-(trifluoromethyl)pyridine. It is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .

未来方向

属性

IUPAC Name |

4-bromo-6-(trifluoromethyl)-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrF3NO/c7-3-1-4(6(8,9)10)11-5(12)2-3/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLTUEPQWZSSWHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(NC1=O)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-2-hydroxy-6-(trifluoromethyl)pyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。